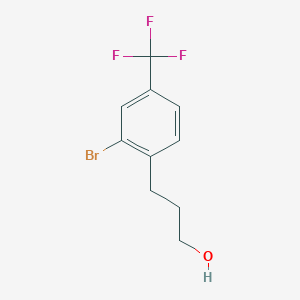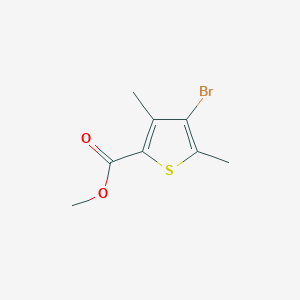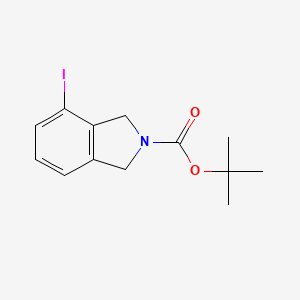
Boc-3-(1-piperidinyl)-D-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-piperidinyl)-D-Ala-OH typically involves the protection of the amino group of D-alanine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis equipment .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-(1-piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring yields N-oxide derivatives, while reduction of the Boc group can lead to the formation of the corresponding amine .
Aplicaciones Científicas De Investigación
Boc-3-(1-piperidinyl)-D-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-3-(1-piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-(1-piperidinyl)-L-Ala-OH: The L-alanine analog of Boc-3-(1-piperidinyl)-D-Ala-OH.
Boc-3-(1-piperidinyl)-glycine: A similar compound where the side chain is replaced with a glycine residue.
Boc-3-(1-piperidinyl)-valine: Another analog with a valine side chain.
Uniqueness
This compound is unique due to its D-alanine backbone, which can confer different stereochemical properties compared to its L-alanine counterpart. This can result in distinct biological activities and interactions with molecular targets, making it a valuable tool in research and drug development .
Propiedades
Fórmula molecular |
C12H22N2O4 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |
Clave InChI |
DQPKRWOYCXYYSH-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)N1CCCCC1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



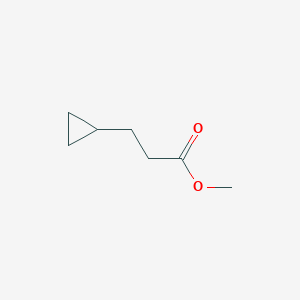
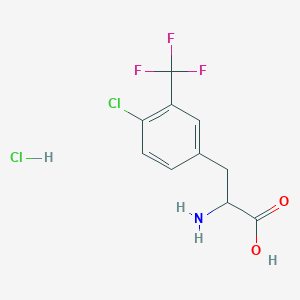
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
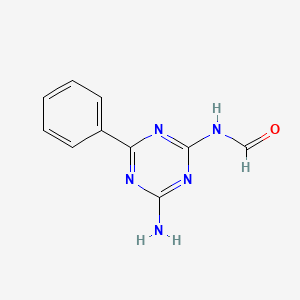
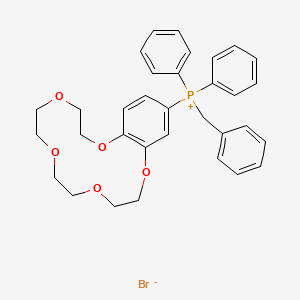
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)

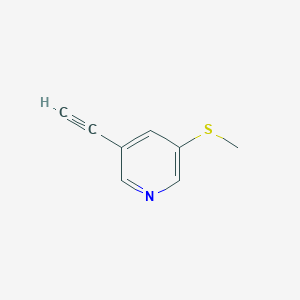
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

